Superior NF-κB Inhibition Compared to Core Scaffold Catalpol
Scrophuloside B (reported as Scropolioside B) exhibits a potent, dose-dependent inhibition of NF-κB activity with an IC50 of 1.02 μmol/L, whereas the core scaffold compound, catalpol, shows no significant effect on NF-κB activity in the same assay system [1]. This represents a complete functional divergence (>98-fold difference in potency) driven by the 6-O-substitution pattern [1].
| Evidence Dimension | Inhibition of NF-κB transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 1.02 μmol/L |
| Comparator Or Baseline | Catalpol: no significant inhibition |
| Quantified Difference | >98-fold (effective vs. no effect) |
| Conditions | LPS-stimulated THP-1 cells; NF-κB luciferase reporter assay |
Why This Matters
This stark, quantified difference demonstrates that Scrophuloside B is not interchangeable with catalpol for research targeting NF-κB-mediated inflammation, making it the essential compound for this specific pathway interrogation.
- [1] Zhu T, Zhang L, Ling S, Duan J, Qian F, Li Y, Xu JW. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways. Mediators Inflamm. 2014;2014:819053. doi: 10.1155/2014/819053. PMID: 25374443; PMCID: PMC4216717. View Source
